REACTION_SMILES
|
[CH3:1][O:2][CH:3]1[CH:4]([O:5][CH3:6])[O:7][CH:8]2[CH:9]1[O:10][CH2:11][CH:12]2[O:13][C:14]([c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1)=[O:21].[CH3:24][OH:25].[CH3:26][CH2:27][O:28][C:29](=[O:30])[CH3:31].[Na+:23].[OH-:22]>>[CH3:1][O:2][CH:3]1[CH:4]([O:5][CH3:6])[O:7][CH:8]2[CH:9]1[O:10][CH2:11][CH:12]2[OH:13]
|
Name
|
COC1OC2C(OC(=O)c3ccccc3)COC2C1OC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC1OC2C(OC(=O)c3ccccc3)COC2C1OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
COC1OC2C(O)COC2C1OC
|
Type
|
product
|
Smiles
|
COC1OC2C(O)COC2C1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |